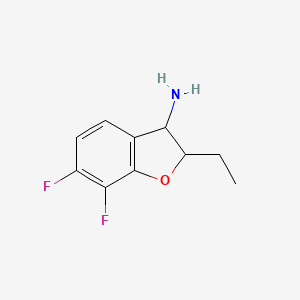
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with ethyl and difluoro substituents, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the benzofuran ring or the amine group. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid.
Reduction: 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (hydrogenated form).
Substitution: 2-Ethyl-6,7-diamino-2,3-dihydro-1-benzofuran-3-amine.
科学的研究の応用
Chemistry
In chemistry, 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can serve as a probe to study enzyme interactions and receptor binding. Its difluoro substituents may enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological macromolecules.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
作用機序
The mechanism of action of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions. The amine group may participate in protonation-deprotonation equilibria, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Ethyl-6,7-difluoro-1-benzofuran: Lacks the amine group, which may reduce its biological activity.
2-Ethyl-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine: Chlorine atoms instead of fluorine, potentially altering its reactivity and binding properties.
2-Methyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine: Methyl group instead of ethyl, which may affect its steric and electronic properties.
Uniqueness
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethyl and difluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
2-ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H11F2NO/c1-2-7-9(13)5-3-4-6(11)8(12)10(5)14-7/h3-4,7,9H,2,13H2,1H3 |
InChIキー |
ZHRJSHPBIKGTLZ-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C2=C(O1)C(=C(C=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)
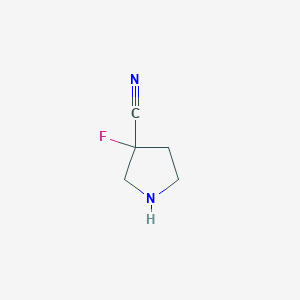
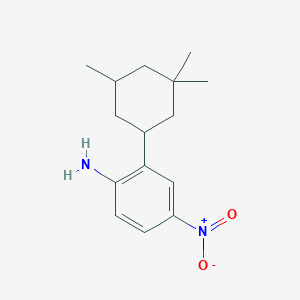
![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine](/img/structure/B13248532.png)
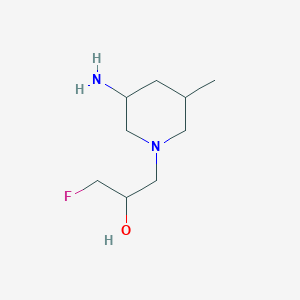

amine](/img/structure/B13248552.png)
![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide](/img/structure/B13248555.png)
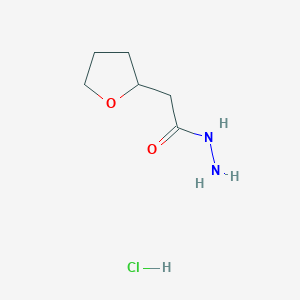
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid](/img/structure/B13248557.png)
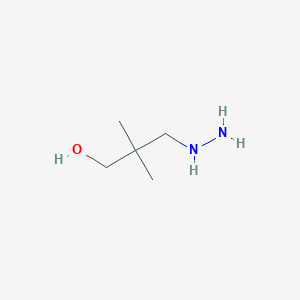
![2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13248560.png)
